N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0856459
InChI: InChI=1S/C28H21N5O2S/c34-27(19-32-22-11-4-6-14-25(22)36-26-15-7-5-12-23(26)32)30-29-17-20-18-33(21-9-2-1-3-10-21)31-28(20)24-13-8-16-35-24/h1-18H,19H2,(H,30,34)/b29-17+
SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=NNC(=O)CN4C5=CC=CC=C5SC6=CC=CC=C64
Molecular Formula: C28H21N5O2S
Molecular Weight: 491.6 g/mol

N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide

CAS No.:

Cat. No.: VC0856459

Molecular Formula: C28H21N5O2S

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide -

Specification

Molecular Formula C28H21N5O2S
Molecular Weight 491.6 g/mol
IUPAC Name N-[(E)-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-2-phenothiazin-10-ylacetamide
Standard InChI InChI=1S/C28H21N5O2S/c34-27(19-32-22-11-4-6-14-25(22)36-26-15-7-5-12-23(26)32)30-29-17-20-18-33(21-9-2-1-3-10-21)31-28(20)24-13-8-16-35-24/h1-18H,19H2,(H,30,34)/b29-17+
Standard InChI Key GVRITRIJYWHHMO-STBIYBPSSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)/C=N/NC(=O)CN4C5=CC=CC=C5SC6=CC=CC=C64
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=NNC(=O)CN4C5=CC=CC=C5SC6=CC=CC=C64
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=NNC(=O)CN4C5=CC=CC=C5SC6=CC=CC=C64

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator